molecular formula C20H25N5O2 B262087 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine

Numéro de catalogue B262087
Poids moléculaire: 367.4 g/mol
Clé InChI: AMGSQNPDMNOXBS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine, also known as EMA-401, is a novel drug candidate that has gained significant attention in recent years due to its potential therapeutic applications. EMA-401 is a small molecule that acts as a highly selective inhibitor of the voltage-gated sodium channel Nav1.7, which is primarily expressed in the peripheral nervous system.

Mécanisme D'action

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine acts as a highly selective inhibitor of the Nav1.7 sodium channel, which is primarily expressed in the peripheral nervous system. By inhibiting Nav1.7, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine reduces the transmission of pain signals, thereby providing effective pain relief. N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has been shown to be highly effective in preclinical models of chronic pain, including neuropathic pain and inflammatory pain.
Biochemical and Physiological Effects:
N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has been shown to reduce pain sensitivity in a dose-dependent manner. N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has also been shown to reduce the release of pro-inflammatory cytokines, which are known to play a role in the development of chronic pain. In addition, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine as a research tool is its highly selective inhibition of Nav1.7. This selectivity allows for the investigation of the role of Nav1.7 in pain signaling without the confounding effects of non-specific sodium channel inhibition. However, one of the limitations of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.

Orientations Futures

There are a number of future directions for the research and development of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine. One potential application is in the treatment of chronic pain, particularly neuropathic pain and inflammatory pain. N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine may also have potential applications in the treatment of other conditions, such as epilepsy and migraine. Additionally, further research is needed to fully understand the mechanism of action of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine and its potential therapeutic applications. Finally, the development of more potent and selective Nav1.7 inhibitors may lead to the discovery of new drugs with even greater therapeutic potential.

Méthodes De Synthèse

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine was first synthesized by a team of researchers at the University of Sydney led by Professor Maree Smith. The synthesis of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine involves a series of chemical reactions, including the coupling of 3-ethoxy-4-bromobenzyl chloride with 1-phenyltetrazole, followed by the addition of 2-methylpropan-1-amine to yield the final product. The synthesis of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.

Applications De Recherche Scientifique

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has been the subject of extensive scientific research due to its potential therapeutic applications. The primary focus of research has been on the drug's ability to selectively inhibit Nav1.7, which is a key target for the treatment of chronic pain. Nav1.7 is primarily expressed in the peripheral nervous system and plays a critical role in the transmission of pain signals. By selectively inhibiting Nav1.7, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has the potential to provide effective pain relief without the side effects associated with traditional pain medications.

Propriétés

Nom du produit

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine

Formule moléculaire

C20H25N5O2

Poids moléculaire

367.4 g/mol

Nom IUPAC

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C20H25N5O2/c1-4-26-19-12-16(14-21-13-15(2)3)10-11-18(19)27-20-22-23-24-25(20)17-8-6-5-7-9-17/h5-12,15,21H,4,13-14H2,1-3H3

Clé InChI

AMGSQNPDMNOXBS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCC(C)C)OC2=NN=NN2C3=CC=CC=C3

SMILES canonique

CCOC1=C(C=CC(=C1)CNCC(C)C)OC2=NN=NN2C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.